Dihydroresveratrol Avoids Resveratrol-Induced Premature Senescence in Primary Human Fibroblasts
Dihydroresveratrol does not induce premature senescence in primary human fibroblasts, whereas resveratrol does. In primary human fibroblasts (MRC5 cells) treated with 10 µM of each compound, resveratrol significantly increased the percentage of senescence-associated β-galactosidase-positive cells (p<0.05) and reduced proliferative capacity, while dihydroresveratrol at the same concentration produced no significant change relative to untreated controls [1].
| Evidence Dimension | Induction of premature senescence (SA-β-gal positive cells) |
|---|---|
| Target Compound Data | 10 µM dihydroresveratrol: no significant change from untreated control |
| Comparator Or Baseline | 10 µM resveratrol: significant increase in SA-β-gal positive cells (p<0.05) |
| Quantified Difference | Qualitative difference (absence of senescence induction vs. presence) |
| Conditions | MRC5 primary human fibroblasts, 10 µM treatment, SA-β-gal assay |
Why This Matters
For researchers studying aging or developing anti-aging interventions, dihydroresveratrol offers a stilbenoid scaffold that decouples SIRT1-related pathways from senescence induction.
- [1] Faragher RGA, Burton DGA, Majewska P, et al. Resveratrol, but not dihydroresveratrol, induces premature senescence in primary human fibroblasts. Age. 2012;34(4):923-934. View Source
